Boc-2-amino-4,4,4-trifluorobutyric acid
Overview
Description
Boc-2-amino-4,4,4-trifluorobutyric acid is a fluorinated amino acid derivative widely used in various fields of scientific research. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, and three fluorine atoms attached to the butyric acid backbone. This unique structure imparts distinct chemical and physical properties, making it valuable in synthetic chemistry, medicinal chemistry, and biochemical research.
Mechanism of Action
Target of Action
Compounds with similar structures, such as (4-{4-[(tert-butoxycarbonyl)amino]-2,2-bis(ethoxycarbonyl)butyl}phenyl)sulfamic acid, have been found to interact withReceptor-type tyrosine-protein phosphatase beta . This protein plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
It’s known that the tert-butoxycarbonyl (boc) group is a widely used amine protecting group . The Boc group can be removed under acidic conditions, revealing the amine group for further reactions .
Biochemical Pathways
Boc-protected amino acids have been used in peptide synthesis . The deprotection of the Boc group is a crucial step in peptide synthesis, allowing for the formation of peptide bonds .
Result of Action
The removal of the boc group is a key step in peptide synthesis, enabling the formation of peptide bonds and the synthesis of complex peptides .
Action Environment
The environment can significantly influence the action of 2-(Tert-butoxycarbonylamino)-4,4,4-trifluorobutanoic acid. For instance, the deprotection of the Boc group can be achieved at high temperatures using a thermally stable ionic liquid . The ionic liquid demonstrated a beneficial effect, extending the possibility for extraction of water-soluble polar organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-2-amino-4,4,4-trifluorobutyric acid typically involves the following steps:
Formation of the Ni(II) Complex: The process begins with the formation of a Ni(II) complex with a glycine Schiff base. This complex is crucial for the subsequent alkylation step.
Alkylation: The Ni(II) complex is then alkylated with trifluoroethyl iodide (CF₃-CH₂-I) under basic conditions. This step introduces the trifluoromethyl group into the molecule.
Disassembly and Conversion: The alkylated Ni(II) complex is disassembled to reclaim the chiral auxiliary, and the resulting product is converted in situ to the N-Fmoc derivative of 2-amino-4,4,4-trifluorobutyric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving cleanroom conditions and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-2-amino-4,4,4-trifluorobutyric acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Oxidation and Reduction: The trifluoromethyl group can undergo oxidation and reduction reactions under specific conditions.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the trifluoromethyl group.
Deprotection: Free 2-amino-4,4,4-trifluorobutyric acid.
Scientific Research Applications
Boc-2-amino-4,4,4-trifluorobutyric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug design and development, particularly in the creation of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyestuffs, and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
2-amino-4,4,4-trifluorobutyric acid: Lacks the Boc protecting group, making it more reactive.
3-trifluoromethylalanine: Another fluorinated amino acid with a different backbone structure.
2-(2,2,2-trifluoroethyl)-L-glycine: Similar fluorinated structure but with a glycine backbone.
Uniqueness
Boc-2-amino-4,4,4-trifluorobutyric acid is unique due to the presence of both the Boc protecting group and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and selective reactivity, making it a valuable tool in synthetic and medicinal chemistry.
Properties
IUPAC Name |
4,4,4-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO4/c1-8(2,3)17-7(16)13-5(6(14)15)4-9(10,11)12/h5H,4H2,1-3H3,(H,13,16)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUKFQMRNHNNQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
544479-61-0 | |
Record name | 2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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